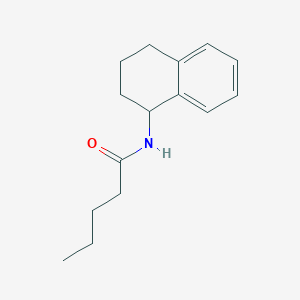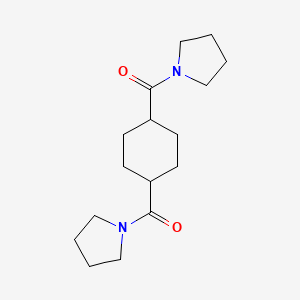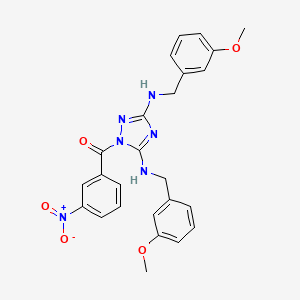
4-bromophenyl (3-bromopropanoyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromophenyl (3-bromopropanoyl)carbamate, also known as BrBzPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of carbamate, which is a functional group that is widely used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 4-bromophenyl (3-bromopropanoyl)carbamate is not yet fully understood. However, studies have shown that it exhibits its antitumor activity by inducing apoptosis in cancer cells. Apoptosis is a process of programmed cell death that is essential for maintaining the balance between cell proliferation and cell death. 4-bromophenyl (3-bromopropanoyl)carbamate has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that play a crucial role in the execution of apoptosis.
Biochemical and Physiological Effects:
4-bromophenyl (3-bromopropanoyl)carbamate has been shown to exhibit various biochemical and physiological effects. Studies have shown that it exhibits antitumor activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 4-bromophenyl (3-bromopropanoyl)carbamate has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-bromophenyl (3-bromopropanoyl)carbamate is its potent antitumor activity against various cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of 4-bromophenyl (3-bromopropanoyl)carbamate is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the research on 4-bromophenyl (3-bromopropanoyl)carbamate. One of the future directions is to investigate the mechanism of action of 4-bromophenyl (3-bromopropanoyl)carbamate in more detail. This will help to better understand how it exhibits its antitumor activity and how it can be optimized for the development of new drugs. Another future direction is to investigate the potential applications of 4-bromophenyl (3-bromopropanoyl)carbamate in other fields such as biochemistry and pharmacology. Finally, future research could focus on developing new methods for synthesizing 4-bromophenyl (3-bromopropanoyl)carbamate that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of 4-bromophenyl (3-bromopropanoyl)carbamate involves the reaction of 4-bromophenol with 3-bromopropanoyl chloride in the presence of a base such as pyridine. The resulting product is then treated with diethylcarbamate to form 4-bromophenyl (3-bromopropanoyl)carbamate. The overall reaction can be represented as follows:
Applications De Recherche Scientifique
4-bromophenyl (3-bromopropanoyl)carbamate has been widely used in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. One of the primary applications of 4-bromophenyl (3-bromopropanoyl)carbamate is in the development of new drugs for the treatment of various diseases. 4-bromophenyl (3-bromopropanoyl)carbamate has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
Propriétés
IUPAC Name |
(4-bromophenyl) N-(3-bromopropanoyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2NO3/c11-6-5-9(14)13-10(15)16-8-3-1-7(12)2-4-8/h1-4H,5-6H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIHGYXHDVJLFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)NC(=O)CCBr)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine](/img/structure/B5226566.png)
![3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5226571.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226582.png)


![ethyl 5-ethyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5226603.png)


![N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5226628.png)
![N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide](/img/structure/B5226639.png)
![3-[(2,3-dihydroxypropyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one](/img/structure/B5226649.png)

![N-(3,4-dimethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5226663.png)